BENGHE Validation & Comparative

Check Availability & Pricing

Mechanism of Action: Allosteric Inhibition of
SHP2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Shp2-IN-20

Cat. No.: B12378330

Both TNO-155 and SHP099 are selective, orally bioavailable, allosteric inhibitors of SHP2.[2][3]
They function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-
terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[2] This binding stabilizes
SHP2 in its autoinhibited conformation, preventing its activation and subsequent downstream
signaling.[4] By locking SHP2 in this inactive state, these inhibitors effectively block the RAS-
ERK signaling cascade, leading to decreased proliferation and survival of cancer cells
dependent on this pathway.
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Figure 1: Simplified SHP2 signaling pathway and the mechanism of allosteric inhibition.

Biochemical and Cellular Potency

A direct comparison of the biochemical and cellular activities of TNO-155 and SHP099 reveals
differences in their potency.
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Parameter TNO-155 SHP099 Reference(s)
Biochemical ICso (WT
0.011 u™Mm 0.071 uM
SHP2)
Cellular pERK ICso .
0.008 uM Not specified
(KYSES20)
Cellular Proliferation N
0.100 pM Not specified
ICso0 (KYSES520)
Cellular Proliferation
~160 uM ~23 uM

ECso

ICso0: Half-maximal inhibitory concentration. ECso: Half-maximal effective concentration.

In Vivo Efficacy

Both TNO-155 and SHP099 have demonstrated anti-tumor activity in preclinical xenograft

models.
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L Dosage and
Cancer Model Inhibitor Outcome Reference(s)
Schedule
Esophageal
phag 18%
Squamous Cell
) SHP099 75 mgl/kg, g2d Tumor/Control
Carcinoma )
(T/C) ratio
(KYSES520)
Multiple o
- Significant tumor
Myeloma (RPMI-  SHP099 Not specified o
growth inhibition
8226)
Significant tumor
Colon Cancer 5 mg/kg, i.p., growth inhibition
SHP099 _ ) .
(MC-38) daily (synergizes with
anti-PD-1)
Neuroblastoma
7.5 - 20 mg/kg, Moderate tumor
(Kelly, ALK- TNO-155 _ _ o
oral, twice daily growth inhibition
F1174L)
Colorectal 20 mg/kg, oral, Moderate tumor
TNO-155 . . o
Cancer (HT-29) twice daily growth inhibition

Clinical Development

TNO-155 has advanced into clinical trials, both as a single agent and in combination with other
targeted therapies. As of late 2020, a first-in-human study of TNO-155 in 118 patients with
advanced solid tumors showed that the drug has favorable pharmacokinetic properties and
was generally well-tolerated. The most common treatment-related adverse events were
generally Grade 1/2 and included increased blood creatine phosphokinase, peripheral edema,
diarrhea, and acneiform dermatitis. The best observed response was stable disease in 20% of
patients.

SHP099 has been extensively characterized in preclinical studies but information on its clinical
development is less readily available in the public domain.

Experimental Protocols
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Detailed methodologies for the key experiments cited in this guide are provided below.

SHP2 Enzymatic Inhibition Assay

This assay quantifies the inhibitory activity of compounds on the enzymatic function of purified
SHP2 protein.

Reagents and Materials:

Purified full-length human SHP2 enzyme

Dually phosphorylated peptide substrate derived from insulin receptor substrate 1 (IRS-1) to
activate SHP2

Fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate
(DIFMUP)

Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
Test compounds (TNO-155, SHP099) dissolved in DMSO

384-well assay plates

Procedure:

Prepare serial dilutions of the test compounds in DMSO.
In a 384-well plate, add the assay buffer.
Add the test compound or DMSO (vehicle control) to the wells.

Add the purified SHP2 enzyme and the activating IRS-1 peptide. Incubate for a
predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding
and enzyme activation.

Initiate the enzymatic reaction by adding the DIFMUP substrate.

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g.,
355 nm excitation, 460 nm emission) over time using a plate reader.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

» Calculate the initial reaction rates and determine the percent inhibition for each compound
concentration relative to the vehicle control.

o Determine the ICso value by fitting the data to a dose-response curve using non-linear
regression.

Enzymatic Assay Workflow
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Figure 2: General workflow for a SHP2 enzymatic inhibition assay.

Cellular Phospho-ERK (pERK) Assay

This method assesses the inhibition of downstream signaling from SHP2 by measuring the
phosphorylation of ERK in a cellular context.

Reagents and Materials:

e Cancer cell line (e.g., KYSE520)

o Cell culture medium and supplements

e Test compounds (TNO-155, SHP099) dissolved in DMSO

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

« Antibodies: Primary antibodies against pERK1/2 and total ERK1/2, and an appropriate HRP-
conjugated secondary antibody.

o SDS-PAGE gels and Western blotting equipment

e Chemiluminescent substrate
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Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of the test compounds or DMSO (vehicle control)
for a specified time (e.g., 2-4 hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Determine the protein concentration of the lysates.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF
membrane.

Block the membrane and incubate with the primary antibody against pERK1/2 overnight at
4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

Quantify the band intensities to determine the ratio of pERK to total ERK for each treatment
condition and calculate the ICso value.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the effect of the inhibitors on the proliferation and viability of cancer cells.

Reagents and Materials:

Cancer cell line

Cell culture medium and supplements

Test compounds (TNO-155, SHP099) dissolved in DMSO

96-well plates
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o MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization
solution (e.g., DMSO or acidified isopropanol) OR CellTiter-Glo® Luminescent Cell Viability
Assay Kkit.

Procedure (MTT Assay):

e Seed cells into a 96-well plate at a predetermined density and allow them to attach
overnight.

» Treat the cells with a range of concentrations of the test compounds or vehicle control for a
specified period (e.g., 72 hours).

e Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to
reduce the yellow MTT to purple formazan crystals.

» Add solubilization solution to dissolve the formazan crystals.
e Measure the absorbance at a wavelength of 570 nm using a microplate reader.

o Calculate cell viability as a percentage of the untreated control and determine the ICso or
ECso value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SHP2
inhibitors in a mouse model.

Materials and Methods:

e Immunocompromised mice (e.g., nude or NOD/SCID)
e Cancer cell line for implantation

o Matrigel (optional, to support tumor growth)

e Test compounds formulated for oral administration

 Calipers for tumor measurement
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Procedure:

e Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of
each mouse.

¢ Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200
mm3), randomize the mice into treatment and control groups.

o Administer the test compound (e.g., TNO-155 or SHP099) or vehicle control to the mice
according to the specified dosage and schedule (e.g., daily oral gavage).

e Measure tumor dimensions with calipers two to three times per week. Calculate tumor
volume using the formula: (Length x Width?)/2.

¢ Monitor the body weight of the mice as an indicator of toxicity.

o At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., Western blotting for pERK).

o Compare the tumor growth in the treatment groups to the control group to determine the anti-
tumor efficacy.
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Figure 3: The logical progression from biochemical potency to clinical activity for SHP2
inhibitors.

Summary and Conclusion

Both TNO-155 and SHP099 are potent allosteric inhibitors of SHP2 that have demonstrated
preclinical anti-tumor activity. TNO-155 shows high biochemical potency and has advanced into
clinical trials, where it has shown a manageable safety profile. SHP099 has been extensively
used as a tool compound in preclinical research and has also shown significant in vivo efficacy.
The choice between these inhibitors for research purposes may depend on the specific
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experimental context, with TNO-155 being a clinically relevant molecule and SHP099 being a
well-characterized preclinical tool. Further head-to-head preclinical studies and the maturation
of clinical data for TNO-155 will provide a more definitive comparison of their therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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